![molecular formula C10H20N3OP B14171102 1-[Bis(aziridin-1-yl)phosphoryl]-2,5-dimethylpyrrolidine CAS No. 4238-96-4](/img/structure/B14171102.png)
1-[Bis(aziridin-1-yl)phosphoryl]-2,5-dimethylpyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[Bis(aziridin-1-yl)phosphoryl]-2,5-dimethylpyrrolidine is a chemical compound that features a unique structure combining aziridine rings and a pyrrolidine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and reduce production costs while maintaining the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1-[Bis(aziridin-1-yl)phosphoryl]-2,5-dimethylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The aziridine rings can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include various substituted aziridines, amines, and phosphine oxides. These products can be further utilized in different applications, including pharmaceuticals and materials science .
Wissenschaftliche Forschungsanwendungen
1-[Bis(aziridin-1-yl)phosphoryl]-2,5-dimethylpyrrolidine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a crosslinking agent in biochemical studies.
Medicine: Explored for its antitumor properties and potential use in cancer therapy.
Industry: Utilized in the production of polymers and advanced materials.
Wirkmechanismus
The mechanism of action of 1-[Bis(aziridin-1-yl)phosphoryl]-2,5-dimethylpyrrolidine involves the interaction of its aziridine rings with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, resulting in the crosslinking of DNA and proteins. The molecular targets and pathways involved include DNA alkylation and inhibition of DNA replication, which can induce cell death in rapidly dividing cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[Bis(aziridin-1-yl)phosphoryl]-3-iodobenzamide
- N-[Bis(1-aziridinyl)phosphinyl]-N’-(4-methyl-3-nitrophenyl)urea
- P,P-Bis(1-aziridinyl)phosphinic amide
Uniqueness
1-[Bis(aziridin-1-yl)phosphoryl]-2,5-dimethylpyrrolidine is unique due to its combination of aziridine rings and a pyrrolidine backbone, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
4238-96-4 |
|---|---|
Molekularformel |
C10H20N3OP |
Molekulargewicht |
229.26 g/mol |
IUPAC-Name |
1-[bis(aziridin-1-yl)phosphoryl]-2,5-dimethylpyrrolidine |
InChI |
InChI=1S/C10H20N3OP/c1-9-3-4-10(2)13(9)15(14,11-5-6-11)12-7-8-12/h9-10H,3-8H2,1-2H3 |
InChI-Schlüssel |
FFYJIUCYVAVIKE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(N1P(=O)(N2CC2)N3CC3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(3-chlorophenyl)-5-(2-hydroxyethylamino)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14171021.png)

![2,5-Dibromo-N-[(3R,5S)-1-cyano-5-methyl-3-pyrrolidinyl]benzenesulfonamide](/img/structure/B14171034.png)
![4-[(3-Methoxy-1,2,4-thiadiazole-5-sulfonyl)methyl]benzonitrile](/img/structure/B14171037.png)
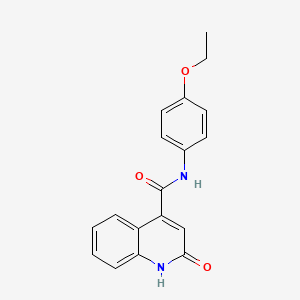
![2-(4-{[4-(4-Hydroxyphenyl)phthalazin-1-yl]amino}phenoxy)acetamide](/img/structure/B14171044.png)

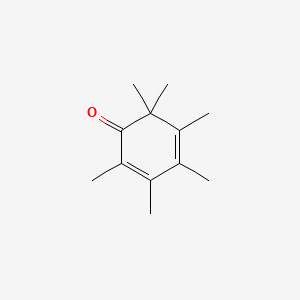
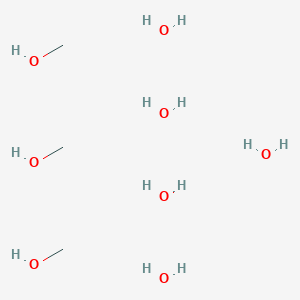
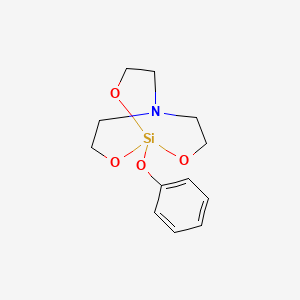
![(4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-1-(2-hydroxyethyl)-5-(4-hydroxy-3-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B14171091.png)
![[4-(Piperidine-1-carbothioyl)phenyl] 2,3-diphenylquinoxaline-6-carboxylate](/img/structure/B14171094.png)
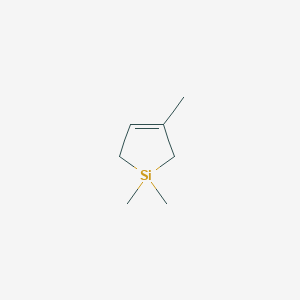
![N-(2-Bromo-4-tricyclo[3.3.1.13,7]dec-1-ylphenyl)acetamide](/img/structure/B14171115.png)
